molecular formula C13H11NO4S2 B11613610 3-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

3-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11613610
M. Wt: 309.4 g/mol
InChI Key: IAZBFDQQOLGJTA-JXMROGBWSA-N
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Description

3-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a hydroxyphenyl group, and a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves the condensation of 3-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the addition of a propanoic acid derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl groups would yield alcohols .

Scientific Research Applications

3-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thiazolidine ring may also play a role in binding to biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is unique due to its combination of a thiazolidine ring and a hydroxyphenyl group, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack one or more of these functional groups .

Properties

Molecular Formula

C13H11NO4S2

Molecular Weight

309.4 g/mol

IUPAC Name

3-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C13H11NO4S2/c15-9-3-1-2-8(6-9)7-10-12(18)14(13(19)20-10)5-4-11(16)17/h1-3,6-7,15H,4-5H2,(H,16,17)/b10-7+

InChI Key

IAZBFDQQOLGJTA-JXMROGBWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)CCC(=O)O

Origin of Product

United States

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